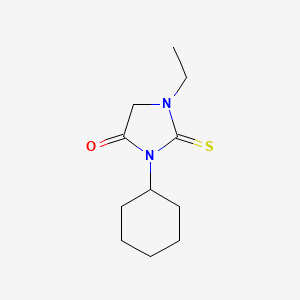
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, which includes a cyclohexyl group, an ethyl group, and a thioxoimidazolidinone core, makes it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the addition of a catalytic amount of glacial acetic acid. The mixture is refluxed and stirred for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. These enzymes play crucial roles in bacterial protein synthesis and DNA replication, respectively. By inhibiting these enzymes, the compound exerts its antibacterial effects .
Comparaison Avec Des Composés Similaires
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:
Phenytoin: A well-known anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with a similar structure to phenytoin.
Mephenytoin: Used as an anticonvulsant and muscle relaxant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiohydantoin derivatives.
Propriétés
Formule moléculaire |
C11H18N2OS |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
3-cyclohexyl-1-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-12-8-10(14)13(11(12)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Clé InChI |
YBEFLGLKCMJGIU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(=O)N(C1=S)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


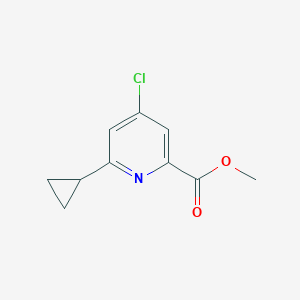



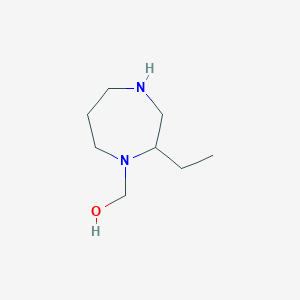
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)


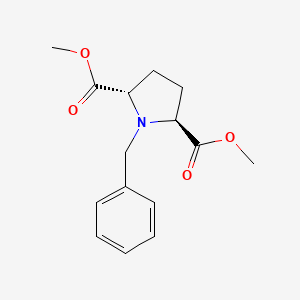

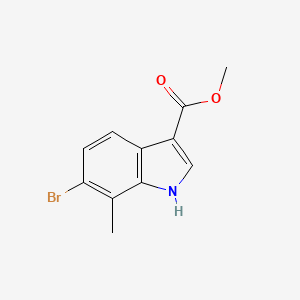

![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)

